molecular formula C12H11NO4 B1268492 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 40783-24-2

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1268492
CAS RN: 40783-24-2
M. Wt: 233.22 g/mol
InChI Key: FKTMIANXGGJMNY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Synthesis Analysis

A preparation method of a similar compound, hydrochloric acid midodrine intermediate 1-(2,5-dimethoxy phenyl)-2-aminoethanol, has been described. It involves the condensation of 2,5-dimethoxy benzaldehyde with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxy phenyl)-2-nitroethanol, which is then reduced with a boron reductant .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile, has been analyzed. A crystal structure analysis gives an enormous unit cell .


Chemical Reactions Analysis

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, have been described .

Scientific Research Applications

Molecular Mechanism Studies

The compound is used in studies to understand the molecular mechanisms of its bioactivities. Insights gained from these studies could inform the design of more effective drugs with targeted actions.

These applications are derived from the compound’s unique chemical structure and its interactions at the biomolecular level. Ongoing research continues to uncover new potential uses and mechanisms of action for 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione in various fields of scientific inquiry .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2,5-DIMETHOXYPHENYL)ETHANOL, provides information on its safety and hazards .

Future Directions

The future directions of research on similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMIANXGGJMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346904
Record name 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40783-24-2
Record name 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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